Pimprinine
Overview
Description
Pimprinine is an indole alkaloid originally isolated from the filtrates of cultures of Streptomyces pimprina in 1963 . It belongs to the class of naturally occurring 5-(3-indolyl)oxazoles . This compound and its derivatives have shown promising bioactivity, particularly in preventing various phytopathogens .
Mechanism of Action
Target of Action
Pimprinine, an indole alkaloid, primarily targets Leucyl-tRNA Synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. By interacting with this enzyme, this compound can influence protein synthesis within the cell .
Mode of Action
This compound and its derivatives interact with their targets by inhibiting the early stages of viral replication in cells, including viral RNA replication and protein synthesis . This interaction results in a reduction of the cytopathic effect (CPE), cell viability, and virus yield .
Biochemical Pathways
It is known that this compound inhibits the function of leucyl-trna synthetase, thereby affecting protein synthesis . This disruption can lead to a decrease in viral replication, as the production of viral proteins is essential for the replication process .
Result of Action
The primary result of this compound’s action is the inhibition of viral replication. It has been shown to reduce the cytopathic effect (CPE), decrease cell viability, and lower virus yield in the context of EV71, a type of enterovirus . Additionally, this compound and its derivatives have been found to prevent EV71-induced apoptosis in human rhabdomyosarcoma (RD) cells .
Action Environment
This compound is derived from marine or soil microorganisms . The environment in which these microorganisms thrive could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Pimprinine is known to interact with various biomolecules. It inhibits the deamination of serotonin by monoamine oxidase (MAO), with an IC50 value of 48 μM . This interaction suggests that this compound may play a role in modulating neurotransmitter levels in the brain.
Cellular Effects
This compound and its derivatives have been found to inhibit the replication of Enterovirus 71 (EV71) in human rhabdomyosarcoma (RD) cells . They target the early stages of EV71 replication in cells, including viral RNA replication and protein synthesis . This compound also shows significant physicochemical properties, antimicrobial activities, anticonvulsant activity, and antiviral activity against Enterovirus 71 (EV71) .
Molecular Mechanism
It is known to inhibit the deamination of serotonin by monoamine oxidase (MAO) . This suggests that this compound may exert its effects at the molecular level by interacting with enzymes and influencing their activity.
Temporal Effects in Laboratory Settings
It has been observed that this compound and its derivatives inhibit EV71-induced cytopathic effect (CPE), reduce progeny EV71 yields, and prevent EV71-induced apoptosis in human rhabdomyosarcoma (RD) cells .
Metabolic Pathways
Given its biochemical properties and interactions with enzymes such as MAO, it is likely that this compound is involved in neurotransmitter metabolism .
Subcellular Localization
Given its biochemical properties and interactions with enzymes such as MAO, it is likely that this compound is localized in areas of the cell where these enzymes are present .
Preparation Methods
Pimprinine can be synthesized using indole as a raw material. The synthetic routes often involve ring-closing or coupling reactions. Common methods include amide ketone ring closing, Van Leusen ring closing, and metal-catalyzed coupling . These methods, however, can be complex and may involve expensive raw materials and environmentally unfriendly processes .
Chemical Reactions Analysis
Pimprinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions, particularly on the indole ring, can introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are often derivatives with modified biological activities .
Scientific Research Applications
Pimprinine has a wide range of scientific research applications:
Chemistry: This compound and its derivatives are used as lead compounds in the development of new antifungal agents.
Medicine: This compound derivatives have been studied for their potential antiviral and anticancer properties.
Industry: This compound is used in the development of pesticides and other agricultural chemicals.
Comparison with Similar Compounds
Pimprinine is often compared with other indole alkaloids such as streptochlorin. Both compounds share similar structures and biological activities, but this compound has shown a broader spectrum of activity against various phytopathogens . Other similar compounds include pimprinethine, pimprinaphine, and WS-30581 A and B .
This compound’s unique combination of antifungal, antibacterial, and potential antiviral properties makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(1H-indol-3-yl)-2-methyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJPGCHCOHYLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159782 | |
Record name | Pimprinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13640-26-1 | |
Record name | Pimprinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimprinine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pimprinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMPRININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRW4NIT4W1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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